2-(Bromomethyl)-4-chlorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-4-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGQEAQYABZNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737617 | |
| Record name | 2-(Bromomethyl)-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117380-00-4 | |
| Record name | 2-(Bromomethyl)-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromomethyl 4 Chlorophenol
Functional Group Interconversions on Existing Phenolic Precursors
The synthesis of 2-(Bromomethyl)-4-chlorophenol can be effectively achieved through the modification of pre-existing phenolic compounds. These methods leverage well-established organic reactions to introduce the desired bromomethyl group onto the aromatic ring.
Synthesis via Reduction of 2-Formyl-4-chlorophenol Followed by Halogenation
A common and reliable route to this compound involves a two-step sequence starting from 2-Formyl-4-chlorophenol. The initial step is the reduction of the formyl group to a hydroxymethyl group, yielding 2-(Hydroxymethyl)-4-chlorophenol. This transformation can be accomplished using various reducing agents.
The subsequent step involves the halogenation of the intermediate alcohol. The hydroxyl group of the newly formed 2-(hydroxymethyl) moiety is converted to a bromomethyl group. This can be achieved using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The synthesis of a similar compound, 2-(Hydroxymethyl)-4-iodophenol, is typically achieved through the iodination of 2-(Hydroxymethyl)phenol, indicating the viability of this synthetic pathway for halogenated derivatives.
Table 1: Two-Step Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Formyl-4-chlorophenol | e.g., Sodium borohydride (B1222165) (NaBH₄) | 2-(Hydroxymethyl)-4-chlorophenol |
Strategies Involving Chloromethylation Followed by Halogen Exchange
An alternative synthetic strategy commences with 4-chlorophenol (B41353). This approach first introduces a chloromethyl group onto the aromatic ring, followed by a halogen exchange reaction. The initial chloromethylation of aromatic compounds can be catalyzed by surfactant micelles in an oil-water biphasic system, which can enhance reaction efficiency. researchgate.netresearchgate.net For phenols specifically, the chloromethylation reaction is a known method for functionalization. sciencemadness.org
Once 2-(Chloromethyl)-4-chlorophenol is synthesized, a halogen exchange reaction, such as the Finkelstein reaction, can be employed to replace the chlorine atom of the chloromethyl group with bromine. This is typically achieved by treating the chlorinated intermediate with a bromide salt, such as sodium bromide (NaBr), in a suitable solvent like acetone.
Control of Regioselectivity and Stereoselectivity in Synthesis
Achieving the desired substitution pattern on the aromatic ring is a critical aspect of synthesizing this compound. The regioselectivity of the reactions is governed by the electronic and steric properties of the substituents already present on the phenol (B47542) ring.
Steric and Electronic Directing Group Effects
The substitution pattern in electrophilic aromatic substitution reactions is largely dictated by the nature of the groups attached to the benzene (B151609) ring. wikipedia.org The hydroxyl group (-OH) of the phenol is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. sparkl.me Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions. wikipedia.org
In the case of 4-chlorophenol, the para position is occupied by the chlorine atom. The strong activating and directing effect of the hydroxyl group favors substitution at the ortho positions (positions 2 and 6). The presence of the bulky chlorine atom can exert some steric hindrance, potentially influencing the ratio of substitution at the two available ortho positions, although this effect is generally less pronounced for smaller incoming groups. The phenyl group itself is considered a weak activator and an ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com The interplay of these directing effects is crucial for the selective synthesis of the 2-substituted product.
Chelation-Assisted Methodologies
To enhance regioselectivity, chelation-assisted strategies can be employed. These methods involve the use of a directing group that can coordinate to a metal catalyst, thereby directing the reaction to a specific position on the aromatic ring. The hydroxyl group of a phenol can act as such a directing group. acs.org
In a process known as directed ortho metalation (DoM), the phenolic proton is abstracted by a strong base, and the resulting phenoxide can chelate to a metal, directing subsequent electrophilic attack to the ortho position. This approach offers a high degree of control over the regiochemical outcome of the substitution reaction.
Green Chemistry Approaches in Bromomethylphenol Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. pfizer.comnih.gov These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netrsc.org
One key aspect of green chemistry is the use of safer solvents. nih.gov Aqueous media, for example, can be an effective and environmentally friendly alternative to traditional organic solvents for certain reactions, such as the chlorination of industrially important aromatic compounds. researchgate.net The use of catalysts, rather than stoichiometric reagents, is another cornerstone of green chemistry, as it reduces waste and improves atom economy. nih.gov
Microwave-assisted organic synthesis represents a green technology that can significantly accelerate reaction rates and improve yields, often with reduced energy consumption. univpancasila.ac.id For instance, microwave-assisted radical bromination has been shown to be superior to conventional methods. univpancasila.ac.id The application of such green methodologies can lead to more sustainable synthetic routes for bromomethylphenols. The degradation of chlorophenols, which can be environmental pollutants, has also been studied, highlighting the importance of considering the entire lifecycle of these compounds. nih.govd-nb.info
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-Formyl-4-chlorophenol |
| 2-(Hydroxymethyl)-4-chlorophenol |
| 2-(Hydroxymethyl)-4-iodophenol |
| 2-(Hydroxymethyl)phenol |
| 4-chlorophenol |
| 2-(chloromethyl)-4-chlorophenol |
| Sodium borohydride |
| Phosphorus tribromide |
| Hydrobromic acid |
| Sodium bromide |
Use of In Situ Bromine Generation Systems (e.g., HBr/H₂O₂)
The use of molecular bromine (Br₂) in synthesis presents significant hazards due to its high toxicity and corrosiveness. nih.govsci-hub.se To circumvent these issues, methods involving the in situ generation of bromine have been developed, offering a safer and more sustainable approach to bromination. nih.gov One of the most prominent and environmentally benign systems for this purpose is the combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). researchgate.net
This oxidative bromination method relies on the oxidation of bromide ions from HBr by an oxidant, such as H₂O₂, to generate the reactive bromine species directly within the reaction mixture. researchgate.netresearchgate.net The HBr/H₂O₂ system is particularly effective for benzylic brominations—the substitution of a hydrogen atom on a methyl group attached to an aromatic ring—which is the core transformation in synthesizing this compound from 4-chloro-2-methylphenol. researchgate.net
The reaction mechanism often involves the formation of bromine radicals, especially when initiated by light. researchgate.net An aqueous solution of H₂O₂ and HBr, when illuminated, can serve as an effective source of bromine radicals for the benzylic bromination of substituted toluenes. researchgate.net This approach is noted for its high atom economy and for being environmentally friendly, as it utilizes HBr as the bromine source and the inexpensive, low-toxicity H₂O₂ as the oxidant, with water being the primary byproduct. rsc.org Research on the bromination of various substituted toluenes using the H₂O₂-HBr system demonstrates its efficacy for this type of transformation.
Table 1: Representative Conditions for Benzylic Bromination of Substituted Toluenes using the H₂O₂-HBr System
| Substrate (Substituted Toluene) | H₂O₂ (equiv.) | HBr (equiv.) | Solvent | Reaction Time (h) | Yield (%) |
| Toluene | 2 | 1 | Water | 2 | 80 |
| 4-Methyltoluene (p-xylene) | 2 | 1 | Water | 2 | 85 |
| 4-tert-Butyltoluene | 2 | 1 | Water | 2 | 90 |
| 4-Bromotoluene | 2 | 1 | Water | 4 | 75 |
| 4-Nitrotoluene | 2 | 1 | Water | 6 | 60 |
This table is generated based on data for analogous reactions to illustrate the general conditions and effectiveness of the H₂O₂-HBr system for benzylic bromination. researchgate.net
Solvent Selection and Solvent-Free Reaction Conditions
The choice of solvent is critical in chemical synthesis, influencing reaction rates, yields, and selectivity. In the context of brominating phenolic compounds, a range of solvents has been explored.
Traditionally, halogenated hydrocarbons such as methylene (B1212753) chloride, chloroform, and carbon tetrachloride, as well as hydrocarbons like hexane (B92381) and benzene, have been employed for the bromination of chlorophenol derivatives. google.com However, due to environmental and safety concerns associated with many of these conventional solvents, there is a growing emphasis on greener alternatives. Water is an exemplary eco-friendly solvent, particularly for reactions using the HBr/H₂O₂ system. researchgate.net In some bromination processes, the choice of solvent is primarily dictated by the solubility of the substrates, as solvent polarity has been found to have only a minor impact on the reaction rate. nih.gov
An even more environmentally advanced approach is the use of solvent-free, or neat, reaction conditions. semanticscholar.org Eliminating the solvent altogether can reduce waste, simplify purification, and, in some cases, significantly enhance reaction rates and yields. google.comnih.gov For instance, studies on the synthesis of other complex organic molecules have shown that moving from a solvent-based system to solvent-free conditions can dramatically improve the yield. google.com The effectiveness of a reaction can vary significantly between protic solvents (like alcohols), non-protic solvents, and neat conditions, with solvent-free methods often proving superior. semanticscholar.org
Table 2: Influence of Reaction Medium on Yield for a Representative Electrophilic Substitution Reaction
| Solvent | Yield (%) |
| Water | ~50 |
| Poly(ethylene glycol) (PEG-400) | ~50 |
| Glycerol | ~50 |
| Toluene | 88 |
| Benzene | 86 |
| Solvent-Free (Neat) | 96 |
This table illustrates the general principle of solvent effects, with data from the synthesis of bis(indolyl)methanes, a reaction that, like the synthesis of the title compound, involves an electrophilic substitution. The data shows that non-protic and solvent-free conditions can be more effective than protic or aqueous media. semanticscholar.orgnih.gov
Chemical Transformations and Reactivity of 2 Bromomethyl 4 Chlorophenol
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for numerous synthetic transformations, allowing for the introduction of a wide array of functional groups.
2-(Bromomethyl)-4-chlorophenol, as a primary benzylic halide, can undergo nucleophilic substitution through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. ucalgary.caspcmc.ac.in The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent system employed. pressbooks.publibretexts.org
SN2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com As a primary halide, the substrate is sterically unhindered, which generally favors the SN2 pathway. ucalgary.calibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com SN2 reactions are best supported by strong nucleophiles and polar aprotic solvents, such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which solvate the accompanying cation but not the nucleophile, thus enhancing its reactivity. libretexts.orgyoutube.com
SN1 Pathway: Despite its primary nature, the benzylic position of the leaving group in this compound can stabilize the formation of a carbocation intermediate through resonance with the adjacent aromatic ring. spcmc.ac.in This stabilization makes an SN1 pathway viable. spcmc.ac.in The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a planar benzylic carbocation, followed by a rapid attack from the nucleophile. masterorganicchemistry.com This pathway is favored by polar protic solvents (e.g., water, ethanol, formic acid) that can effectively solvate and stabilize both the carbocation intermediate and the departing bromide ion. youtube.comlibretexts.org Weak nucleophiles also favor the SN1 mechanism, where the rate depends solely on the substrate concentration. libretexts.org
The choice between these two competing mechanisms is therefore a function of the specific reagents and conditions chosen for the reaction.
Oxygen-based nucleophiles readily react with this compound to form ethers and esters, typically via an SN2 mechanism.
The synthesis of ethers from this compound is commonly achieved through the Williamson ether synthesis. khanacademy.orgyoutube.com This method involves the reaction of an alkoxide or phenoxide with the benzylic halide. jk-sci.commasterorganicchemistry.com The nucleophile is typically prepared by deprotonating the corresponding alcohol or phenol (B47542) with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). youtube.comgordon.edu The resulting alkoxide or phenoxide ion then acts as a potent nucleophile, attacking the bromomethyl carbon in an SN2 displacement to yield the corresponding alkyl or aryl ether. jk-sci.com The use of a primary benzylic halide is advantageous as it minimizes the potential for a competing E2 elimination reaction. masterorganicchemistry.com
Esters can be synthesized by reacting this compound with carboxylate anions (RCOO⁻). organic-chemistry.org The carboxylate, usually in the form of a salt like sodium acetate (B1210297), serves as the nucleophile. It attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form a new carbon-oxygen bond and create the ester product. This reaction is generally carried out in a polar aprotic solvent to maximize the nucleophilicity of the carboxylate.
Table 1: Examples of Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Alkoxide | Sodium ethoxide (NaOEt) | Alkyl ether | SN2; Polar aprotic solvent (e.g., DMF) or parent alcohol (EtOH) |
| Phenoxide | Sodium phenoxide (NaOPh) | Aryl ether | SN2; Polar aprotic solvent (e.g., DMF, DMSO) |
| Carboxylate | Sodium acetate (NaOAc) | Phenolic ester | SN2; Polar aprotic solvent (e.g., DMF, acetone) |
Nitrogen nucleophiles provide a route to various amine-containing derivatives of this compound.
The direct alkylation of ammonia (B1221849) or amines with this compound is a straightforward method for forming carbon-nitrogen bonds. openstax.org
Direct Alkylation with Ammonia and Amines: Ammonia and other amines are effective nucleophiles in SN2 reactions. pressbooks.publibretexts.org Reaction with an excess of ammonia can produce a primary amine. libretexts.orglibretexts.org However, the primary amine product is itself nucleophilic and can compete with ammonia to react with the remaining starting material. This can lead to overalkylation, resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. pressbooks.publibretexts.org A similar outcome occurs when reacting with a primary or secondary amine. openstax.org
Synthesis via Azide (B81097) Intermediate: A more controlled and efficient method for preparing the primary amine involves a two-step sequence using the azide ion as the nucleophile. pressbooks.publibretexts.org First, sodium azide (NaN₃) is reacted with this compound in an SN2 reaction to form 2-(azidomethyl)-4-chlorophenol. libretexts.org The azide intermediate is not nucleophilic, which cleanly prevents overalkylation. pressbooks.pub In the second step, the organic azide is reduced to the corresponding primary amine. organic-chemistry.orgnih.gov This reduction can be accomplished using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a metal catalyst like platinum). pressbooks.puborganic-chemistry.org
Table 2: Examples of Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent | Intermediate Product | Final Product | General Conditions |
|---|---|---|---|---|
| Ammonia | NH₃ | - | Mixture of primary, secondary, tertiary amines | SN2; Large excess of ammonia favors primary amine formation |
| Primary Amine | R-NH₂ | - | Secondary amine (plus overalkylation products) | SN2; Control of stoichiometry is important |
| Azide | Sodium azide (NaN₃) | 2-(azidomethyl)-4-chlorophenol | 2-(aminomethyl)-4-chlorophenol | Step 1: SN2 (e.g., in DMF). Step 2: Reduction (e.g., LiAlH₄ or H₂/Pt) |
Reactions with Nitrogen Nucleophiles (e.g., Amines, Azides)
Formation of Nitrogen Heterocycles
The bifunctional nature of this compound, possessing both an electrophilic benzylic bromide and a nucleophilic phenolic oxygen, makes it a suitable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization. While direct examples involving this compound are not extensively documented, the principles of intramolecular cyclization of related 2-(halomethyl)phenols are well-established for forming six-membered heterocycles like benzoxazines and their sulfur analogues, benzothiazines.
One potential pathway involves the initial reaction of the phenolic hydroxyl group with an appropriate reagent, followed by intramolecular displacement of the bromide by a nitrogen nucleophile. For instance, reaction with a primary amine could lead to an intermediate N-substituted aminomethyl phenol, which can then undergo cyclization.
A more direct route to nitrogen-containing heterocycles involves the reaction of the bromomethyl group with a nitrogen nucleophile that contains a second functionality capable of ring closure. For example, reaction with an amino thiol could set the stage for the formation of a benzothiazine ring. A related, documented synthesis involves the reaction of 2-(bromomethyl)phenyl isothiocyanates with thiols to form 2-sulfanyl-4H-3,1-benzothiazines clockss.org. This proceeds via an initial addition to the isothiocyanate, followed by an intramolecular S_N2 reaction where the thiocarbonyl sulfur attacks the benzylic carbon to displace the bromide and form the heterocyclic ring clockss.org. This strategy highlights the utility of the bromomethyl group as an anchor for intramolecular cyclization reactions.
The general synthesis of benzoxazines, which are structurally related, typically follows a Mannich-type condensation of a phenol, a primary amine, and formaldehyde (B43269) google.comnih.govrsc.orgnih.govresearchgate.net. An alternative approach using a 2-(bromomethyl)phenol (B1590775) derivative would involve an intramolecular S_N2 reaction, where a nitrogen atom, tethered to the phenolic oxygen, displaces the bromide.
Reactions with Sulfur, Phosphorus, and Other Heteroatom Nucleophiles
The benzylic bromide of this compound is a potent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions with a variety of heteroatom nucleophiles.
Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiolates, are known for their high reactivity in S_N2 displacements nih.gov. The reaction of this compound with a thiol (R-SH) in the presence of a base, or directly with a thiolate salt (RS-Na+), would readily yield the corresponding thioether (4-chloro-2-((R-thio)methyl)phenol). The high nucleophilicity of sulfur makes this a highly efficient transformation.
Phosphorus Nucleophiles: The reaction with trivalent phosphorus nucleophiles, such as trialkyl phosphites (P(OR)₃), is a cornerstone for the formation of carbon-phosphorus bonds. This transformation, known as the Michaelis-Arbuzov reaction, involves the initial S_N2 attack of the phosphite (B83602) on the benzylic bromide to form a phosphonium (B103445) salt intermediate wikipedia.orgorganic-chemistry.org. A subsequent S_N2 attack by the displaced bromide ion on one of the alkyl groups of the phosphite ester results in the formation of a stable pentavalent phosphonate (B1237965) ester and an alkyl halide nih.govwikipedia.orgnih.gov. This reaction is a highly reliable method for introducing a phosphonate functional group.
Table 1: Michaelis-Arbuzov Reaction with this compound
| Reactant | Nucleophile | Product | Reaction Name |
| This compound | Triethyl phosphite, P(OEt)₃ | Diethyl (4-chloro-2-hydroxybenzyl)phosphonate | Michaelis-Arbuzov Reaction |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive center, capable of acting as a nucleophile or, after deprotonation, as a much stronger nucleophile in the form of a phenoxide.
Esterification (O-acylation): The phenolic hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct researchgate.net. This reaction protects the hydroxyl group and can modify the compound's electronic and solubility properties.
Etherification: The formation of ethers from the phenolic group is most commonly accomplished via the Williamson ether synthesis jk-sci.comkhanacademy.orgmasterorganicchemistry.com. This two-step process involves the deprotonation of the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to generate the corresponding phenoxide ion gordon.eduyoutube.com. This highly nucleophilic phenoxide then displaces a halide from an alkyl halide in an S_N2 reaction to form the ether masterorganicchemistry.comyoutube.com.
Given the structure of this compound, an intramolecular Williamson ether synthesis is a prominent possibility. Treatment with a base can deprotonate the phenolic hydroxyl group, forming a phenoxide. This phenoxide can then act as an intramolecular nucleophile, attacking the adjacent benzylic carbon and displacing the bromide to form a strained six-membered cyclic ether, a derivative of 1,3-dihydroisobenzofuran.
Table 2: Reactions at the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Acyl Chloride (RCOCl), Base | Phenolic Ester |
| Etherification (Intermolecular) | 1. Base (e.g., NaOH) 2. Alkyl Halide (R'-X) | Phenolic Ether |
| Etherification (Intramolecular) | Base (e.g., K₂CO₃) | Cyclic Ether |
As mentioned, the formation of a phenoxide intermediate is crucial for etherification. This intermediate can also react with other electrophiles. Beyond simple alkylation, phenoxides can participate in reactions such as carboxylation (Kolbe-Schmitt reaction), although the conditions required may lead to side reactions involving the bromomethyl group.
A different type of metalation involves the direct deprotonation of the aromatic ring, known as directed ortho-metalation (DoM). The hydroxyl group (or a protected derivative like an ether or carbamate) is a powerful ortho-directing group researchgate.net. By treating the protected phenol with a strong base like an alkyllithium (e.g., n-butyllithium or LDA), a proton ortho to the directing group can be abstracted, creating a potent aryllithium nucleophile researchgate.netnih.gov. In the case of this compound, the position ortho to the hydroxyl group (C6) could potentially be lithiated after protection of the acidic proton. This lithiated intermediate can then be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new substituents onto the aromatic ring with high regioselectivity.
Reactions at the Aromatic Ring (e.g., at the chloro-substituent or open ortho/meta positions)
The aromatic ring itself offers sites for further functionalization, most notably at the carbon bearing the chloro-substituent.
The chloro-substituent on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds libretexts.org. The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid) with an organic halide, is one of the most versatile of these methods organic-chemistry.org.
While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern palladium catalyst systems, often employing electron-rich and bulky phosphine (B1218219) ligands, can effectively activate the C-Cl bond for oxidative addition to the Pd(0) center organic-chemistry.orgmdpi.com. For a successful Suzuki coupling at the aryl chloride of this compound, it would likely be necessary to first protect the acidic phenolic hydroxyl group to prevent interference with the basic reaction conditions. The bromomethyl group may also be reactive under some coupling conditions, potentially leading to side reactions.
A study on the related compound, 2-bromo-4-chlorophenol (B154644), demonstrated that after esterification of the hydroxyl group, a selective Suzuki coupling could be achieved at the more reactive C-Br bond nih.gov. This suggests that with careful selection of the catalyst and reaction conditions, selective coupling at the C-Cl bond of a suitably protected this compound derivative is feasible, allowing for the synthesis of complex biaryl structures.
Table 3: Suzuki-Miyaura Coupling Reaction
| Electrophile | Nucleophile | Catalyst System | Product Type |
| Aryl Chloride | Aryl Boronic Acid, R-B(OH)₂ | Pd(0) catalyst + Ligand + Base | Biaryl Compound |
Electrophilic Aromatic Substitution (EAS) at Remaining Aromatic Positions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of EAS reactions on this compound are dictated by the directing effects of the existing substituents.
The hydroxyl (-OH) group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The chlorine (-Cl) atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The bromomethyl (-CH₂Br) group is generally considered to be weakly deactivating due to the electron-withdrawing nature of the bromine atom.
In this compound, the positions available for substitution are C3, C5, and C6. The directing effects of the substituents are summarized in the table below:
| Substituent | Position | Directing Effect |
| -OH | C1 | ortho (C2, C6), para (C4) |
| -CH₂Br | C2 | Weakly deactivating |
| -Cl | C4 | ortho (C3, C5), para (C1) |
Based on the combined influence of these groups, the most likely position for electrophilic attack is the C6 position. This position is ortho to the strongly activating hydroxyl group and is sterically the most accessible of the activated positions. The C3 and C5 positions are ortho to the deactivating chlorine atom and meta to the activating hydroxyl group, making them less favorable for substitution.
Expected Electrophilic Aromatic Substitution Reactions:
While specific experimental data for this compound is limited in the available literature, we can predict the outcomes of common EAS reactions based on the reactivity of similar phenols.
| Reaction | Reagents | Expected Major Product |
| Bromination | Br₂ in a non-polar solvent | 6-Bromo-2-(bromomethyl)-4-chlorophenol |
| Nitration | Dilute HNO₃ | 2-(Bromomethyl)-4-chloro-6-nitrophenol |
| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | 6-Alkyl-2-(bromomethyl)-4-chlorophenol |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | 6-Acyl-2-(bromomethyl)-4-chlorophenol |
It is important to note that the high reactivity of the phenol ring, enhanced by the hydroxyl group, may lead to polysubstitution or side reactions under harsh conditions. For instance, bromination in a polar solvent could potentially lead to the substitution of the bromomethyl group as well.
Directed ortho Metalation (DoM) Strategies Influenced by Phenolic and Bromomethyl Groups
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.
In this compound, both the hydroxyl and the bromomethyl groups can potentially direct metalation. The hydroxyl group is a known DMG, but its acidic proton will be abstracted first by the organolithium reagent. Therefore, protection of the hydroxyl group, for example as a methoxymethyl (MOM) ether or a carbamate, is generally required for DoM to be effective at a ring C-H bond.
Once the hydroxyl group is protected, its directing effect, along with the influence of the other substituents, will determine the site of lithiation. The protected hydroxyl group would strongly direct to the C6 position. The chloro group is also a known, albeit weaker, DMG. The bromomethyl group is not a classical DMG.
Given these considerations, a plausible DoM strategy for this compound would involve the following steps:
Protection of the phenolic hydroxyl group: Reaction with a suitable protecting agent to prevent acid-base reaction with the organolithium reagent.
Directed ortho metalation: Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) at low temperature to effect deprotonation at the most acidic C-H bond ortho to the directing group.
Quenching with an electrophile: Addition of an electrophile to introduce a new substituent at the metalated position.
Deprotection: Removal of the protecting group to regenerate the phenol.
The likely site of metalation on a protected derivative of this compound would be the C6 position, directed by the protected hydroxyl group.
Potential Directed ortho Metalation Reactions of a Protected this compound Derivative:
| Protecting Group (PG) | Electrophile (E) | Expected Product after Deprotection |
| Methoxymethyl (MOM) | CO₂ | 2-(Bromomethyl)-4-chloro-6-hydroxybenzoic acid |
| Diethylcarbamate | (CH₃)₃SiCl | 2-(Bromomethyl)-4-chloro-6-(trimethylsilyl)phenol |
| tert-Butyldimethylsilyl (TBDMS) | I₂ | 2-(Bromomethyl)-4-chloro-6-iodophenol |
Rearrangement Reactions and Domino Processes
The presence of the bromomethyl group ortho to the phenolic hydroxyl group in this compound opens up possibilities for intramolecular reactions, including rearrangements and domino processes.
One potential reaction is an intramolecular Williamson ether synthesis. Upon deprotonation of the phenolic hydroxyl group with a base, the resulting phenoxide can act as a nucleophile and displace the bromide from the adjacent bromomethyl group. This would lead to the formation of a strained four-membered ring ether, which might be unstable and undergo further reactions.
However, a more likely pathway, especially under basic conditions, would involve the formation of a quinone methide intermediate. Deprotonation of the phenol followed by elimination of bromide would generate a highly reactive ortho-quinone methide. This intermediate can then participate in a variety of reactions, including cycloadditions and nucleophilic additions, leading to the formation of more complex molecular architectures in a domino fashion.
For instance, in the presence of a suitable dienophile, the ortho-quinone methide could undergo a Diels-Alder reaction. Alternatively, in the presence of a nucleophile, a 1,6-conjugate addition could occur.
Hypothetical Domino Reaction via a Quinone Methide Intermediate:
A plausible domino reaction sequence starting from this compound is outlined below:
| Step | Transformation | Intermediate/Product |
| 1. Deprotonation | Treatment with a non-nucleophilic base (e.g., NaH) | 2-(Bromomethyl)-4-chlorophenoxide |
| 2. Elimination | Intramolecular displacement of bromide | 4-Chloro-1,2-benzoquinone-2-methide |
| 3. Nucleophilic Addition | Reaction with a nucleophile (Nu⁻) | Adduct of the quinone methide |
| 4. Tautomerization | Protonation and tautomerization | 2-Methyl-4-chloro-6-substituted-phenol |
This type of reactivity makes this compound a potentially valuable building block for the synthesis of complex phenolic compounds through controlled domino reaction sequences.
Derivatization and Complex Molecule Synthesis Utilizing 2 Bromomethyl 4 Chlorophenol As a Building Block
Precursor in the Synthesis of Functionalized Biaryls and Polyaromatic Hydrocarbons
The dual reactivity of 2-(Bromomethyl)-4-chlorophenol makes it a valuable starting material for the synthesis of biaryl compounds and for constructing larger polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds composed of multiple fused aromatic rings. The synthesis of these molecules is of significant interest due to their applications in organic electronics and materials science.
The presence of a halogen atom on the aromatic ring facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds to create biaryl structures. For instance, related halogenated phenols and thiophenols are used in Suzuki cross-coupling reactions with various aryl boronic acids to produce functionalized biaryl and aryl-thiophene derivatives. This established methodology suggests that the chloro-substituent on the this compound ring can be used as a handle for coupling with other aromatic partners.
Furthermore, the bromomethyl group is highly effective for building larger polyaromatic systems. This group can participate in reactions like Friedel-Crafts alkylations or self-polymerization under specific conditions. Research has shown that bromomethylated aromatic compounds, such as phenanthrene (B1679779) and pyrene, can be used to synthesize hyper-cross-linked polyaromatic spheres, demonstrating the utility of the bromomethyl moiety in extending aromatic systems.
Table 1: Potential Reactions for Biaryl and PAH Synthesis
| Reaction Type | Role of this compound | Potential Product Class |
|---|---|---|
| Suzuki Cross-Coupling | The chloro group on the phenyl ring acts as the leaving group in Pd-catalyzed coupling with an arylboronic acid. | Functionalized Biphenyls |
| Friedel-Crafts Alkylation | The bromomethyl group acts as an electrophile to alkylate another aromatic ring. | Diarylalkanes / Bridged PAHs |
Construction of Novel Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one heteroatom (such as nitrogen, oxygen, or sulfur), represent more than half of all known organic compounds and are fundamental to life processes and medicinal chemistry. The unique combination of functional groups in this compound makes it an excellent precursor for constructing novel heterocyclic frameworks.
A significant application is in the synthesis of benzoxazine (B1645224) derivatives. Research has demonstrated that 2-bromo-4-chlorophenol (B154644) can be converted into 2-amino-4H-benzo[e]oxazin-4-ones through a palladium-catalyzed carbonylation-cyclization domino reaction with cyanamide (B42294). In this process, the ortho-bromophenol undergoes oxidative addition to the palladium catalyst, followed by carbonylation and subsequent cyclization involving the phenolic oxygen and the cyanamide nitrogen. The reaction involving the electron-poor chloro-substituted ortho-bromophenol proceeds efficiently, yielding the desired heterocyclic product. Given the structural similarity, this compound offers potential for analogous transformations, where the phenolic hydroxyl group acts as an internal nucleophile to form an oxygen-containing ring. The bromomethyl group can either be retained for further functionalization or participate in the cyclization itself under different reaction conditions.
The development of synthetic routes to such heterocycles is crucial, as benzoxazines and related structures like 2-aminobenzoxazoles are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.
Table 2: Synthesis of Benzoxazinone from a Related Precursor
| Reactant | Catalyst/Reagents | Product | Yield | Reference |
|---|
Intermediate for the Preparation of Molecular Probes and Labeling Reagents
The reactivity of the bromomethyl group makes this compound an ideal intermediate for designing molecular probes and labeling reagents. These tools are essential for detecting
Computational and Theoretical Chemistry Studies of 2 Bromomethyl 4 Chlorophenol and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can model molecular structure, energy, and electron distribution with high accuracy.
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis, charge distribution)
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of phenolic compounds and their derivatives. nih.govnih.gov DFT calculations, often using the B3LYP method with a 6-311G++(d,p) or similar basis set, provide insights into the molecular structure and electron distribution. nih.gov For analogues like bromophenols and chlorophenols, these studies reveal how substituents influence molecular properties through inductive effects, steric hindrance, and intramolecular interactions. nih.gov
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. semanticscholar.orgnih.gov A smaller gap suggests higher reactivity. semanticscholar.org
For substituted phenols, the HOMO is typically localized over the benzene (B151609) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is also distributed over the aromatic system. The presence of electron-withdrawing groups like chlorine and bromine can lower the HOMO and LUMO energy levels. Charge transfer within the molecule, as indicated by HOMO-LUMO analysis, is a key aspect of its chemical behavior. nih.govnih.gov
Mulliken population analysis is another tool used to calculate the charge distribution on each atom in the molecule. semanticscholar.org This analysis helps identify electrophilic and nucleophilic sites, providing further insight into chemical reactivity. researchgate.net For example, in substituted phenols, the oxygen atom typically carries a negative charge, while the phenolic hydrogen has a positive charge. semanticscholar.org The carbon atoms in the ring also exhibit varying charges depending on the substituents attached.
Table 1: Frontier Molecular Orbital Energies for Phenol (B47542) Analogues (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| p-Fluorophenol | - | - | 5.7164 imist.ma |
| p-Chlorophenol | - | - | 5.7313 imist.ma |
This table illustrates typical values for related compounds. Specific values for 2-(Bromomethyl)-4-chlorophenol would require dedicated calculations.
Ab Initio Methods for Predicting Reactivity and Stability
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2), provide a high level of accuracy for predicting molecular properties. mdpi.com They are particularly useful for studying the stability and reactivity of halogenated phenols. nih.govdominican.edu
Studies on chlorinated phenoxyl radicals, which are key intermediates in many reactions, have been performed using ab initio calculations. nih.gov These calculations help determine properties like O–H bond dissociation energies, which are a direct measure of the stability of the phenol. nih.gov For instance, it has been shown that a para-chloro substituent lowers the O–H bond dissociation energy, while ortho- and meta-chloro substituents tend to increase it. nih.gov
The stability of these molecules and their radical forms is crucial, as they can be precursors to more toxic compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F). nih.gov Ab initio methods can predict the relative energies of different isomers and their radicals, helping to understand their persistence in various environments. dominican.edu While DFT methods are also used for these predictions, higher-level ab initio calculations are often employed to achieve greater accuracy for reaction and activation energies. dominican.edu
Vibrational Frequency Calculations and Spectroscopic Property Prediction
Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations, particularly using the B3LYP method, have been successfully applied to predict the vibrational spectra of halogenated phenols, including 2-bromo-4-chloro phenol. researchgate.net
These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed spectral bands can be made. nih.govresearchgate.net For example, the characteristic O-H stretching frequency in bromophenols shows a red shift (a shift to lower frequency) as the number of bromine substitutions increases. nih.gov The C-Cl stretching vibrations in chlorinated molecules typically appear in the 550-850 cm⁻¹ range. scirp.org
The agreement between the computed and observed frequencies is generally good, although scaling factors are often applied to the calculated values to better match experimental results. researchgate.net This combined experimental and theoretical approach provides a robust characterization of the molecular structure and bonding. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies for Phenol Analogues (Illustrative)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3500 - 3700 | Stretching of the hydroxyl bond. scirp.org |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |
| C=C Stretch (Aromatic) | 1400 - 1600 | In-plane stretching of carbon-carbon bonds in the ring. |
| O-H Bend | 1300 - 1400 | In-plane bending of the hydroxyl group. |
| C-Cl Stretch | 550 - 850 | Stretching of the carbon-chlorine bond. scirp.org |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is indispensable for mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experiments alone.
Transition State Characterization and Activation Energy Determination
Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. libretexts.org Computational methods can be used to locate and characterize the geometry of these short-lived species.
For reactions involving halogenated phenols, such as oxidation or decomposition, ab initio and DFT calculations can determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. nih.govdominican.edu For example, the activation energy for the decomposition of the phenoxyl radical to a cyclopentadienyl (B1206354) radical and carbon monoxide has been calculated using these methods. dominican.edu
Kinetic models for the formation of pollutants like PCDD/F from chlorophenols rely on accurate activation energies for elementary reaction steps. nih.gov Computational studies have explored various mechanisms, including the Langmuir–Hinshelwood mechanism (involving reactions between two surface-adsorbed species) and the Eley–Rideal mechanism (involving a gas-phase molecule reacting with an adsorbed species). nih.govresearchgate.net The calculated activation energies help to determine the most favorable reaction pathways under different conditions.
Potential Energy Surface Mapping of Reaction Pathways
A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org It provides a complete map of all possible geometries and their corresponding energies. libretexts.org For a chemical reaction, the pathway from reactants to products can be visualized as a trajectory across this surface. youtube.com
By mapping the PES, chemists can identify all stable molecules (reactants, products, intermediates) which correspond to minima (valleys) on the surface, and the transition states which correspond to saddle points. libretexts.org This allows for a comprehensive understanding of the reaction mechanism, including the possibility of competing reaction pathways. youtube.com
For complex reactions, such as the thermal degradation of this compound or its analogues, mapping the PES can reveal various possible outcomes. nih.gov This includes pathways leading to polymerization, decomposition, or the formation of other hazardous byproducts. While constructing a full PES is computationally intensive, it offers unparalleled insight into the dynamics of the chemical transformation. bohrium.com
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize and understand the charge distribution within a molecule, providing insights into its reactivity and intermolecular interactions. nih.govchemrxiv.org The MEP surface map illustrates the electrostatic potential on a constant electron density surface, using a color scale to denote different potential regions. nih.govwolframcloud.com These maps are instrumental in identifying the sites most susceptible to electrophilic and nucleophilic attacks. thaiscience.info
In molecules like this compound and its analogues, the MEP analysis reveals distinct regions of positive, negative, and neutral potential. The negative regions, typically colored red, are associated with high electron density and are prone to electrophilic attack. chemrxiv.orgthaiscience.info For a substituted phenol, these negative potentials are expected to be concentrated around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the halogen atoms (chlorine and bromine) due to their lone pairs of electrons. researchgate.net The area around the carbonyl oxygen in related molecules, for instance, shows a significant negative potential, indicating a prime site for interaction with electrophiles. chemrxiv.org
Conversely, positive regions, usually colored blue, indicate electron-deficient areas and are susceptible to nucleophilic attack. In the context of this compound, the most positive potential is anticipated around the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor site. mdpi.com The hydrogens of the aromatic ring and the bromomethyl group will also exhibit positive potential.
Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311G(d,p), are used to compute the MEP. thaiscience.inforesearchgate.net The analysis allows for the prediction of how the molecule will interact with other molecules and its environment. For instance, the MEP can help understand and predict the formation of hydrogen bonds and halogen bonds, which are critical non-covalent interactions governing the molecule's crystal structure and biological interactions. mdpi.comrsc.org The substituent effects on the electronic behavior of the molecule can also be quantitatively assessed using MEP shifts, providing a robust alternative to empirical parameters. rsc.org
Below is a hypothetical data table summarizing expected MEP values for key atomic sites in this compound, based on findings for similar halogenated phenols.
| Atomic Site | Expected MEP Value (kcal/mol) | Predicted Reactivity |
| Hydroxyl Oxygen (O) | -35 to -55 | Electrophilic Attack Site |
| Hydroxyl Hydrogen (H) | +40 to +60 | Nucleophilic Attack Site |
| Chlorine Atom (Cl) | -15 to -25 | Weak Electrophilic Site |
| Bromine Atom (Br) | -10 to -20 | Weak Electrophilic Site |
| Aromatic Ring (π-system) | -5 to +5 | Site for π-interactions |
Note: These values are illustrative and based on typical ranges found in related substituted phenols. Actual values would require specific quantum chemical calculations for this compound.
Non-Covalent Interaction Studies
Non-covalent interactions (NCIs) are fundamental in determining the supramolecular architecture, crystal packing, and biological function of molecules. purdue.edursc.org For this compound and its analogues, a complex interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions dictates their solid-state structure and properties. nih.gov These weak interactions, though individually modest in strength, collectively provide significant stabilization to the crystal lattice. semanticscholar.org
Hydrogen Bonding Network Analysis
The hydroxyl group in phenols is a potent hydrogen bond donor, and this capability is central to the structural chemistry of this compound. vanderbilt.edu The primary and most robust intermolecular interaction expected is the O-H···O hydrogen bond, where the hydroxyl group of one molecule donates its proton to the hydroxyl oxygen of a neighboring molecule. nih.gov This interaction is often the dominant force in the crystal packing of phenols, leading to the formation of chains or cyclic motifs. nih.govwhiterose.ac.uk
In chlorophenols, intramolecular hydrogen bonding between the hydroxyl hydrogen and an ortho-chlorine atom can also occur. researchgate.net This interaction can influence the molecule's conformation and acidity. researchgate.netrsc.org For this compound, while the chloro group is in the para position relative to the hydroxyl group, the ortho-bromomethyl group's bromine atom could potentially act as a weak hydrogen bond acceptor in an intramolecular O-H···Br interaction, influencing the orientation of the hydroxyl group.
Computational studies on related systems, like 4-methylcatechol, have revealed peculiar and complex hydrogen bond networks, forming structures such as octagonal frameworks. nih.gov Analysis of the hydrogen bonding network in this compound would involve identifying donor-acceptor pairs, measuring bond lengths and angles, and calculating interaction energies using quantum chemical methods. The analysis of protein-water hydrogen bond networks in biological systems highlights the importance of mapping these connections to understand structural dynamics. frontiersin.org
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Expected Strength (kcal/mol) |
| Intermolecular | O-H | O (hydroxyl) | 2.6 - 2.9 | Strong (4-7) |
| Intermolecular | O-H | Cl | 3.0 - 3.4 | Weak (1-2) |
| Intermolecular | O-H | Br | 3.1 - 3.5 | Weak (1-2) |
| Intramolecular | O-H | Br (possible) | 2.8 - 3.2 | Very Weak (<1) |
Halogen Bonding Interactions
A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts attractively with a nucleophilic region on another molecule. nih.govnih.gov Halogenated phenols are excellent candidates for studying these interactions. nih.gov In the crystal structure of this compound, both chlorine and bromine atoms can participate in halogen bonding.
Halogen···halogen contacts are classified into two types. Type I contacts involve symmetrical interactions where the two C-X···X-C angles are equal, while Type II contacts are bent, with C-X···X angles of approximately 180° and 90°, and are considered true halogen bonds. nih.gov Studies on dihalogenated phenols have shown that these contacts can coexist with strong O-H···O hydrogen bonds and play a significant role in the crystal organization. nih.govnih.gov For instance, in 4-bromo-3-chlorophenol, the bromine atom is involved in a Type II contact (a halogen bond), while the chlorine participates in a Type I contact. nih.gov
The bromine atom of the bromomethyl group and the chlorine atom on the aromatic ring of this compound can act as halogen bond donors. Potential acceptors could be the oxygen, chlorine, or bromine atoms of neighboring molecules, or the π-system of the aromatic ring. The formation of a halogen-bonded complex can even enable photochemical reactions. acs.orgresearchgate.net
| Halogen Bond Type | Donor Atom | Acceptor Atom/Group | Typical Interaction Geometry |
| C-Cl···O | Cl | O (hydroxyl) | Linear to slightly bent |
| C-Br···O | Br | O (hydroxyl) | Linear to slightly bent |
| C-Cl···Cl | Cl | Cl | Type I or Type II |
| C-Br···Br | Br | Br | Type I or Type II |
| C-Cl···Br | Cl or Br | Br or Cl | Type I or Type II |
| C-X···π | Cl or Br | Aromatic Ring | Perpendicular to ring plane |
π-π Stacking Interactions and Crystal Packing Motifs
Aromatic rings, like the one in this compound, can interact through π-π stacking. These interactions arise from a combination of electrostatic (quadrupole-quadrupole) and dispersion forces between the electron clouds of the rings. rsc.org The geometry of these interactions can vary, with common arrangements being face-to-face (eclipsed or staggered) and edge-to-face (T-shaped). scirp.org
The pattern in which molecules orient relative to one another within a crystal structure is known as the packing motif. llnl.govnih.gov These motifs are crucial for determining material properties. Automated computational tools can be used to identify and classify these motifs from crystal structure data. nih.gov For a molecule like this compound, the crystal packing would likely feature layers or columns stabilized by a combination of O-H···O hydrogen bonds, halogen bonds, and π-π stacking, potentially forming herringbone or other common motifs observed in aromatic compounds. researchgate.net
Conformation Analysis and Conformational Landscapes
The conformational landscape of a molecule describes the accessible low-energy shapes it can adopt and the energy barriers between them. For flexible molecules like this compound, understanding this landscape is key to comprehending its reactivity and interactions. The primary sources of conformational flexibility in this molecule are the rotation of the hydroxyl (-OH) group and the bromomethyl (-CH₂Br) group around their single bonds to the aromatic ring.
Computational methods, such as DFT, are used to explore the potential energy surface by systematically rotating these flexible bonds. researchgate.net For substituted phenols, the rotation of the hydroxyl group can lead to different conformers, such as syn and anti orientations relative to other substituents. The energy barrier to this rotation is typically low. researchgate.net Similarly, the bromomethyl group can rotate, and its orientation relative to the hydroxyl group and the ring will define different stable conformers.
The presence of substituents on an aromatic ring can significantly influence conformational preferences through steric and stereoelectronic effects. nih.govscispace.com For example, an intramolecular hydrogen bond, even a weak one, between the hydroxyl hydrogen and the bromine of the ortho-bromomethyl group could stabilize a particular conformation. The inherent conformational preferences of substituted molecules, as determined by computational analysis, often correspond to the structures observed in crystallographic studies. nih.gov
A conformational search can identify all low-energy minima on the potential energy surface. The results are often visualized as a conformational landscape plot, showing the relative energies of different conformers. acs.org This analysis provides insight into which conformations are most likely to be populated at a given temperature and which are relevant for binding to biological targets or for crystal formation. biomedres.us
| Dihedral Angle Varied | Description | Expected Low-Energy Conformers |
| C-C-O-H | Rotation of the hydroxyl group | syn and anti relative to the bromomethyl group |
| C-C-C-Br | Rotation of the bromomethyl group | Staggered conformations of the Br atom relative to the ring |
| Combination of both rotations | Exploration of the full conformational space | Multiple low-energy minima differing in both -OH and -CH₂Br orientations |
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromomethyl 4 Chlorophenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environments of protons and carbons, complex molecules often exhibit signal overlap that complicates interpretation. Multi-dimensional NMR experiments resolve these ambiguities by correlating signals across two frequency axes, revealing intricate connectivity pathways. hmdb.ca
For 2-(Bromomethyl)-4-chlorophenol, a full suite of 2D NMR experiments would be employed for complete structural assignment.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. In the aromatic region of this compound, COSY would reveal correlations between adjacent ring protons (H3, H5, H6), confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique would definitively link each aromatic proton signal to its corresponding carbon atom and the methylene (B1212753) protons of the bromomethyl group to their carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. For this compound, a NOESY spectrum would show a correlation between the methylene protons and the aromatic proton at the C6 position, confirming their spatial proximity.
The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using the 2D NMR techniques described.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |
| C1-OH | ~5.5 (broad s) | 152.0 | C2, C6 |
| C2 | - | 125.0 | H-CH₂Br, H6 |
| C3 | 7.25 (d) | 130.0 | C1, C2, C4, C5 |
| C4 | - | 128.0 | H3, H5 |
| C5 | 6.90 (dd) | 118.0 | C1, C3, C4 |
| C6 | 7.35 (d) | 129.5 | C1, C2, C4, C5, H-CH₂Br |
| -CH₂Br | 4.60 (s) | 30.0 | C1, C2, C6 |
Note: Predicted values are based on substituent effects and data from analogous compounds. s = singlet, d = doublet, dd = doublet of doublets.
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. rsc.org
To assess the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) in a suitable deuterated solvent. The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std
Where:
I = Integral value of the signal
N = Number of protons generating the signal
M = Molar mass
m = Mass
P = Purity of the standard
For this compound, the sharp singlet from the methylene (-CH₂Br) protons at approximately 4.60 ppm would be an ideal signal for quantification due to its distinct chemical shift and lack of complex splitting.
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| Signal Used | -CH₂Br (s) | -CH=CH- (s) |
| N (protons) | 2 | 2 |
| M ( g/mol ) | 221.46 | 116.07 |
This technique can also be used to monitor the progress of a reaction by tracking the disappearance of reactant signals and the appearance of product signals over time.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science as different polymorphs can have different physical properties. While X-ray diffraction is the definitive method for crystal structure determination, solid-state NMR (ssNMR) is a powerful complementary technique for characterizing polymorphism. chemicalbook.comnih.gov
In the solid state, NMR signals are influenced by the local molecular environment and intermolecular interactions within the crystal lattice. nih.gov Consequently, different polymorphic forms of this compound would produce distinct ¹³C ssNMR spectra. pearson.com Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.
Key applications of ssNMR in polymorphic studies include:
Identification: Each polymorph will have a unique ¹³C ssNMR spectrum, serving as a fingerprint for that form.
Quantification: ssNMR can be used to determine the relative amounts of different polymorphs in a mixed sample. nist.gov
Structural Insights: Differences in chemical shifts between polymorphs can provide information about changes in molecular conformation, hydrogen bonding, and crystal packing.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions and the elucidation of fragmentation pathways for structural confirmation.
High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with accuracies in the low parts-per-million (ppm) range. This precision allows for the unambiguous determination of a molecule's elemental formula.
The molecular formula of this compound is C₇H₆BrClO. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), creates a distinctive isotopic pattern for the molecular ion peak. chemguide.co.uk The most abundant molecular ion ([M]⁺) would contain the isotopes ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O. HRMS can resolve these isotopic peaks and confirm the elemental composition by comparing the measured mass to the theoretical mass.
| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |
| [M]⁺ | C₇H₆⁷⁹Br³⁵ClO | 219.92868 | 219.92857 | -0.5 |
| [M+2]⁺ | C₇H₆⁸¹Br³⁵ClO or C₇H₆⁷⁹Br³⁷ClO | 221.92663 / 221.92573 | 221.92650 | -0.6 / +3.5 |
| [M+4]⁺ | C₇H₆⁸¹Br³⁷ClO | 223.92368 | 223.92355 | -0.6 |
The confirmation of the exact mass within a narrow tolerance (typically < 5 ppm) and the observation of the correct isotopic pattern provide strong evidence for the proposed elemental composition.
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments (using MS/MS techniques), a fragmentation pathway can be proposed, which serves to confirm the molecular structure. researchgate.net
For this compound, several key fragmentation pathways can be predicted based on the known behavior of benzyl (B1604629) halides and phenols. libretexts.orgyoutube.com
Loss of Bromine: A primary and highly favorable fragmentation is the cleavage of the C-Br bond to lose a bromine radical (Br•), forming a stable resonance-stabilized benzylic carbocation.
Loss of CH₂Br: Cleavage of the bond between the ring and the bromomethyl group can lead to the loss of a •CH₂Br radical.
Loss of CO: Phenolic structures can undergo fragmentation by losing a molecule of carbon monoxide (CO) from the ring.
A plausible fragmentation pathway is outlined below:
| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Ion Structure | Description of Loss |
| 219.9287 | [C₇H₆BrClO]⁺• | Molecular Ion |
| 141.0000 | [C₇H₆ClO]⁺ | Loss of •Br radical |
| 126.9845 | [C₆H₄Cl]⁺ | Loss of •CH₂Br radical |
| 113.0158 | [C₆H₅O]⁺ | Loss of •Br and •Cl radicals |
| 112.9971 | [C₆H₃Cl]⁺• | Loss of H₂O from [C₆H₄ClO]⁺ |
Analyzing these fragmentation patterns with HRMS allows for the confirmation of the elemental composition of each fragment, providing robust evidence for the initial structure of this compound.
Coupling with Chromatography (GC-MS, LC-MS/MS) for Complex Mixture Analysis
The analysis of this compound and its derivatives within complex matrices necessitates the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. nih.gov For the analysis of chlorophenols, derivatization is often employed to increase volatility and improve chromatographic behavior. nih.govjcsp.org.pk A common approach involves converting the phenolic hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov This allows for efficient separation on a capillary GC column followed by mass spectrometric detection, which provides both molecular weight information and characteristic fragmentation patterns aiding in structural confirmation. mdpi.comresearchgate.net The electron ionization (EI) mass spectra of these derivatives typically show a molecular ion peak and distinct isotopic patterns due to the presence of chlorine and bromine atoms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile derivatives, LC-MS/MS is the method of choice. researchgate.netshimadzu.com This technique separates compounds in the liquid phase, often using reversed-phase high-performance liquid chromatography (HPLC), before they are ionized and analyzed by tandem mass spectrometry. nih.govmdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated or deprotonated molecules, minimizing fragmentation and preserving the molecular ion. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), providing high selectivity and sensitivity for quantitative analysis even in complex environmental or biological samples. researchgate.netshimadzu.comnih.gov This is particularly advantageous as it often eliminates the need for derivatization. shimadzu.com
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Analytes | Volatile and semi-volatile compounds | Non-volatile and thermally labile compounds |
| Derivatization | Often required to increase volatility (e.g., silylation) | Generally not required |
| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Selectivity/Sensitivity | Good, can be improved with selected ion monitoring (SIM) | Excellent, especially with Selected Reaction Monitoring (SRM) |
| Matrix Effects | Can be significant | Can be significant, but often mitigated by chromatographic separation and SRM |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Stereochemistry
SCXRD analysis reveals not only the structure of an individual molecule but also how these molecules are arranged within the crystal lattice. mdpi.com This crystal packing is governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. For phenolic compounds, the hydroxyl group is a potent hydrogen bond donor, and the chlorine and bromine atoms can act as halogen bond donors. The aromatic ring can participate in π-π stacking interactions. Understanding these supramolecular interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility. For instance, in a related compound, 2-[(E)-(4-Bromophenyl)iminomethyl]-4-chlorophenol, strong intramolecular O—H···N hydrogen bonds were observed, as well as intermolecular Cl···Cl and Br···Br contacts that stabilize the crystal packing. nih.gov
For chiral derivatives of this compound, SCXRD is an indispensable tool for determining the absolute configuration of stereocenters. By analyzing the diffraction pattern of a suitable single crystal, the absolute spatial arrangement of atoms can be established, which is critical in fields such as medicinal chemistry where enantiomers can exhibit vastly different biological activities.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. thermofisher.comnih.govualberta.ca These two techniques are often complementary.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
Aromatic C-H stretch: Sharp bands typically appearing just above 3000 cm⁻¹.
Aromatic C=C stretch: A series of bands in the 1450-1600 cm⁻¹ region.
C-O stretch: A strong band around 1200 cm⁻¹.
C-Br stretch: A band in the lower frequency "fingerprint" region, typically around 500-600 cm⁻¹.
C-Cl stretch: A band also in the fingerprint region, generally between 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations but is based on the scattering of light. nih.govglobalresearchonline.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring and the carbon-halogen bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretching | 3200-3600 (broad) | FT-IR |
| Aromatic C-H | Stretching | 3000-3100 | FT-IR, Raman |
| Aromatic C=C | Stretching | 1450-1600 | FT-IR, Raman |
| C-O | Stretching | 1180-1260 | FT-IR |
| C-Cl | Stretching | 600-800 | FT-IR, Raman |
| C-Br | Stretching | 500-600 | FT-IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. jiwaji.edu For aromatic compounds like this compound, the absorption bands in the UV region arise from π → π* transitions within the benzene (B151609) ring. The positions and intensities of these absorption maxima are sensitive to the nature and position of substituents on the ring. For example, 4-chlorophenol (B41353) exhibits characteristic absorption bands at approximately 225 nm and 280 nm. researchgate.net The introduction of a bromomethyl group at the ortho position is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and may also affect the molar absorptivity. This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for studying the extent of conjugation in derivatives. jiwaji.edu
Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment
Beyond the analytical hyphenated techniques, advanced chromatographic methods are essential for the isolation, purification, and assessment of the purity of this compound and its derivatives. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of phenolic compounds. researchgate.netdntb.gov.uanih.gov Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of these moderately polar compounds. By carefully optimizing the mobile phase composition, gradient elution, and column chemistry, high-purity fractions of the target compound can be obtained. Preparative HPLC can be used to isolate larger quantities of the purified compound.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes, leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. mdpi.com This makes it an excellent tool for assessing the purity of synthesized this compound and for resolving it from closely related impurities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Bromomethyl)-4-chlorophenol, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, α-bromoacetophenone reacts with 4-chlorophenol in a basic medium (e.g., K₂CO₃ in butanone) to yield bromomethylated derivatives . Reaction efficiency depends on solvent polarity, temperature (reflux conditions are common), and the presence of catalysts like K₂CO₃ to deprotonate phenolic hydroxyl groups .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the bromomethyl (-CH₂Br) and chloro-substituted aromatic signals.
- IR Spectroscopy : Identifies O-H (phenolic) and C-Br stretches (~600 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated in analogous bromo-chloro compounds .
Q. How can researchers optimize purification of this compound?
- Methodological Answer : Due to its reactivity, purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from dichloromethane/hexane mixtures. Low-temperature crystallization minimizes decomposition of the bromomethyl group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties, vibrational frequencies, and NMR chemical shifts. Discrepancies between experimental and theoretical data (e.g., in UV-Vis or IR spectra) can be addressed by optimizing computational parameters (e.g., basis sets, solvation models) and validating against crystal structures .
Q. What are the challenges in studying the environmental degradation of this compound, and how can they be addressed?
- Methodological Answer : Anaerobic degradation by sulfate-reducing bacteria is a potential pathway, but halogenated phenols often resist biodegradation. Researchers can use ¹⁴C-labeled analogs to track mineralization (e.g., 90% recovery as CO₂ in 4-bromophenol degradation ). Stoichiometric halide release assays and sulfur oxyanion dependency studies (e.g., sulfate vs. thiosulfate) clarify electron-acceptor roles .
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The C-Br bond in the bromomethyl moiety facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl derivatives. However, competing side reactions (e.g., elimination or hydrolysis) require controlled conditions (e.g., Pd catalysts, inert atmosphere). Chlorine substituents can direct electrophilic substitution, altering regioselectivity .
Q. What strategies mitigate instability during storage of this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent light-induced decomposition. Stabilize with radical inhibitors (e.g., BHT) if prolonged storage is needed. Purity should be verified via HPLC before use .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting NMR data for this compound in different solvents?
- Methodological Answer : Solvent polarity (e.g., DMSO vs. CDCl₃) affects phenolic proton exchange rates, broadening or splitting O-H peaks. Use deuterated solvents with controlled pH and compare against computational predictions (DFT) to assign signals correctly .
Q. Why do X-ray crystallography and DFT-derived bond lengths sometimes differ for halogenated phenols?
- Methodological Answer : Crystal packing forces (e.g., van der Waals interactions) can distort bond lengths vs. gas-phase DFT models. Analyze Hirshfeld surfaces to quantify intermolecular interactions and refine computational models with periodic boundary conditions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
